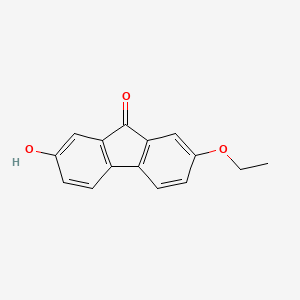![molecular formula C14H11F3N4OS B5704702 2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is also known as TPTC and is a hydrazine derivative that has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
TPTC has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TPTC has been studied for its antibacterial activity against gram-positive and gram-negative bacteria and has shown promising results. Additionally, TPTC has been studied for its antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of TPTC is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. TPTC has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Further studies are needed to fully elucidate the mechanism of action of TPTC.
Biochemical and Physiological Effects:
TPTC has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and act as an antioxidant. TPTC has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TPTC is its simple synthesis method, which makes it easily accessible for scientific research purposes. TPTC has also shown promising results in various studies, indicating its potential as a research tool. However, one limitation of TPTC is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of TPTC. One direction is to further investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its antibacterial properties in more detail, including its efficacy against antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the antioxidant and anti-inflammatory properties of TPTC and their potential applications in the treatment of related diseases.
Métodos De Síntesis
The synthesis of TPTC involves the reaction of 2-(trifluoromethyl) benzaldehyde with thiosemicarbazide in the presence of pyridine. The reaction mixture is then refluxed in ethanol to obtain the final product, which is TPTC. This method is simple and efficient, making TPTC easily accessible for scientific research purposes.
Propiedades
IUPAC Name |
1-(pyridine-3-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)10-5-1-2-6-11(10)19-13(23)21-20-12(22)9-4-3-7-18-8-9/h1-8H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCIOGSFDQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)


![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)

